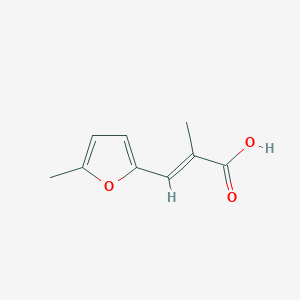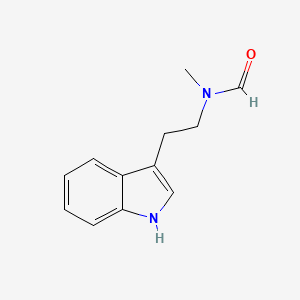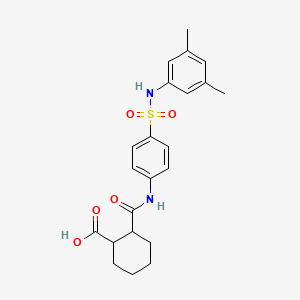![molecular formula C11H12N2O2S2 B3144052 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine CAS No. 54286-50-9](/img/structure/B3144052.png)
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with pyrrolidine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols, forming thioureas or carbamates.
Wissenschaftliche Forschungsanwendungen
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine is widely used in scientific research due to its versatility and unique properties . Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and carbamates.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Wirkmechanismus
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as proteins and enzymes . The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
4-Isothiocyanatobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
N-(4-Isothiocyanatophenyl)pyrrolidine: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring, leading to differences in its chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various scientific applications .
Eigenschaften
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(15,13-7-1-2-8-13)11-5-3-10(4-6-11)12-9-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSWHZMJJHNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)




![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)





